3,5,8-Trihydroxy-7,4'-dimethoxyflavone
Overview
Description
3,5,8-Trihydroxy-7,4’-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trihydroxy-7,4’-dimethoxyflavone typically involves the methylation of quercetin derivatives. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as certain plants. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using the aforementioned synthetic routes with optimized reaction conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 3,5,8-Trihydroxy-7,4’-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated flavonoids.
Scientific Research Applications
3,5,8-Trihydroxy-7,4’-dimethoxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. The molecular targets include enzymes like cyclooxygenase and lipoxygenase, as well as transcription factors such as nuclear factor-kappa B .
Comparison with Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable health benefits.
Apigenin: Known for its anti-cancer properties.
Uniqueness: 3,5,8-Trihydroxy-7,4’-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids .
Properties
IUPAC Name |
3,5,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)16-15(21)14(20)12-10(18)7-11(23-2)13(19)17(12)24-16/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDTCXLDRQEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220974 | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70703-48-9 | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070703489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trihydroxy-7,4'-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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